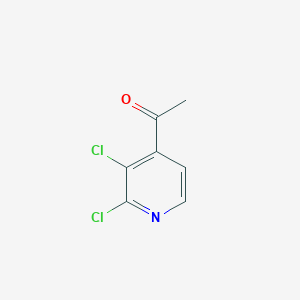
1-(2,3-Dichloropyridin-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dichloropyridin-4-yl)ethanone is an organic compound with the molecular formula C7H5Cl2NO It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,3-Dichloropyridin-4-yl)ethanone can be synthesized through several methods. One common approach involves the chlorination of 4-acetylpyridine. The reaction typically uses thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions . Another method involves the reaction of 4-pyridyl ketone with chlorine gas in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dichloropyridin-4-yl)ethanone undergoes various chemical reactions, including:
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
1-(2,3-Dichloropyridin-4-yl)ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,3-Dichloropyridin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
1-(2,3-Dichloropyridin-4-yl)ethanone can be compared with other similar compounds, such as:
1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone: This compound has an amino group instead of a hydrogen atom at the 3-position, which may result in different biological activities.
1-(4,6-Dichloropyridin-3-yl)ethanone: This compound has chlorine atoms at the 4 and 6 positions, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological properties.
Properties
Molecular Formula |
C7H5Cl2NO |
|---|---|
Molecular Weight |
190.02 g/mol |
IUPAC Name |
1-(2,3-dichloropyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H5Cl2NO/c1-4(11)5-2-3-10-7(9)6(5)8/h2-3H,1H3 |
InChI Key |
IXDANMREKXUWMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=NC=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


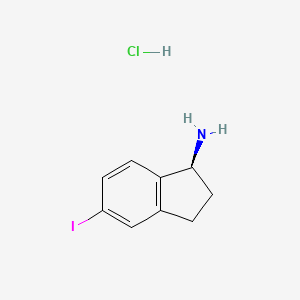
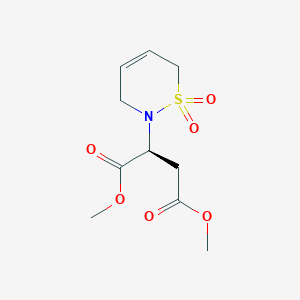

![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine](/img/structure/B15050683.png)
![3-cyclopropyl-1-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B15050686.png)
![1-(butan-2-yl)-N-{[4-(dimethylamino)phenyl]methyl}-1H-pyrazol-3-amine](/img/structure/B15050692.png)
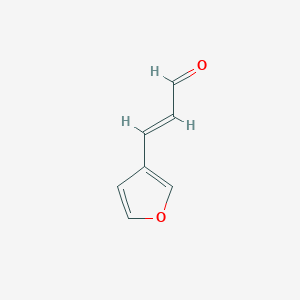
![4-{[(1,3-Dimethyl-1H-pyrazol-4-YL)amino]methyl}-2-methoxyphenol](/img/structure/B15050711.png)
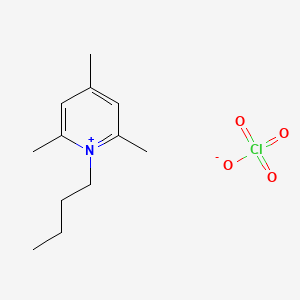
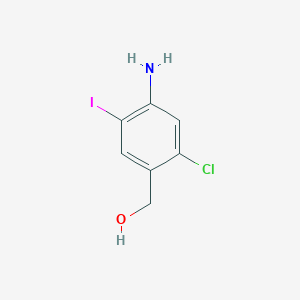
![3-methoxy-1-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B15050723.png)
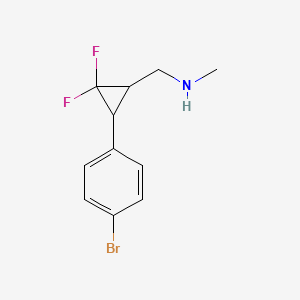
![1-[(E)-[amino(dimethylamino)methylidene]amino]-N,N-dimethylmethanimidamide hydrochloride](/img/structure/B15050734.png)
![[3-(dimethylamino)propyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15050740.png)
